molecular formula C26H45NO7S B3326473 Tauro-

Tauro-

Cat. No.: B3326473
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-QQXJNSDFSA-N
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Description

Tauro- compounds, such as taurocholic acid and tauroursodeoxycholic acid, are bile acids conjugated with taurine. These compounds play a crucial role in the emulsification of fats and are involved in various biological processes. Taurocholic acid, for example, is a yellowish crystalline bile acid that occurs as a sodium salt in the bile of mammals .

Preparation Methods

The preparation of tauro- compounds can be achieved through various synthetic routes. For instance, the synthesis of tauroursodeoxycholic acid involves the following steps :

    Addition of Ursodesoxycholic Acid and a Phenolic Compound: Ursodesoxycholic acid and a phenolic compound are added to a chloroalkane organic solvent at room temperature.

    Cooling and Addition of Condensing Agent: The mixture is cooled to 10-20°C, and a condensing agent is added. The reaction is carried out at 5-45°C until completion.

    Filtration and Concentration: The reaction mixture is filtered, and the filtrate is concentrated to obtain a crude product.

    Recrystallization: The crude product is recrystallized to obtain refined ursodesoxycholic acid phenolic ester.

    Reaction with Taurine Salt: The refined product is reacted with taurine salt in an organic alcohol solvent at 50-80°C. The mixture is then cooled, filtered, and the filter cake is dissolved in water. The pH is adjusted to 1.0-3.0 with acid, and the product is crystallized to obtain tauroursodeoxycholic acid.

Chemical Reactions Analysis

Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Tauro- compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific tauro- compound and the reaction conditions. For example, the hydrolysis of taurocholic acid yields taurine .

Comparison with Similar Compounds

Tauro- compounds can be compared with other bile acids, such as glyco- conjugated bile acids. Similar compounds include glycocholate, glycodeoxycholate, and glycochenodeoxycholate . The uniqueness of tauro- compounds lies in their conjugation with taurine, which imparts distinct physicochemical properties and biological activities. For example, tauro- compounds tend to have higher hydrophilicity compared to their glyco- counterparts .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-QQXJNSDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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